molecular formula C10H9N5S2 B5874836 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

Cat. No. B5874836
M. Wt: 263.3 g/mol
InChI Key: YDDNRXUYPICRTE-UHFFFAOYSA-N
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Description

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine, also known as BMTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells and microorganisms. 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to inhibit the activity of β-lactamase, an enzyme that is responsible for the resistance of bacteria to β-lactam antibiotics.
Biochemical and Physiological Effects:
5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to inhibit the production of reactive oxygen species (ROS) in microorganisms, which are essential for their survival and proliferation.

Advantages and Limitations for Lab Experiments

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, such as its potent anticancer and antimicrobial activity, and its neuroprotective effects. However, this compound has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

Several future directions for the research of 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes, and the exploration of its mechanism of action at the molecular level. Additionally, the development of 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine derivatives with improved solubility and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this field is necessary to fully understand the potential of 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine as a therapeutic agent.

Synthesis Methods

The synthesis method of 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine involves a multi-step process that includes the reaction of o-phenylenediamine with carbon disulfide to form 2-mercapto-benzimidazole. This compound is then reacted with hydrazine hydrate to form 2-hydrazino-benzimidazole. The final step involves the reaction of 2-hydrazino-benzimidazole with thiosemicarbazide to form 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine.

Scientific Research Applications

5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various fields such as cancer, microbial infections, and neurodegenerative diseases. Several studies have shown that 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been shown to have antimicrobial activity against several bacterial strains, including E. coli and S. aureus. Furthermore, 5-[(1H-benzimidazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine has been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

5-(1H-benzimidazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S2/c11-9-14-15-10(17-9)16-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDNRXUYPICRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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